molecular formula C15H11BrN2O3S B2992687 N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide CAS No. 1396868-29-3

N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide

Cat. No.: B2992687
CAS No.: 1396868-29-3
M. Wt: 379.23
InChI Key: UWKKEUDPRJIFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide (CAS 1396868-29-3) is a synthetic organic compound with a molecular formula of C15H11BrN2O3S and a molecular weight of 379.2 g/mol . This molecule features a 6-bromobenzo[d][1,3]dioxole (piperonyl) scaffold connected to a benzamide group via a carbamothioyl (thiourea) linker. The 6-bromobenzo[d][1,3]dioxole scaffold is a key structural motif found in various biologically active molecules and is a versatile building block in organic synthesis and medicinal chemistry research . The benzodioxole core is present in compounds that have been investigated for a range of potential therapeutic applications. For instance, derivatives containing this structure have demonstrated significant inhibitory activity against α-amylase, suggesting potential for research into metabolic disorders . Other studies have designed potent auxin receptor agonists based on the N-(benzo[d][1,3]dioxol-5-yl) structure, highlighting its utility in agricultural chemical research for promoting root growth in plants . The presence of the thiourea functional group in this compound is also of significant interest, as this moiety is known to contribute to the biological activity of molecules and their ability to form hydrogen bonds with biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its potential as a biochemical tool or as a synthetic intermediate for the development of novel chemical entities.

Properties

IUPAC Name

N-[(6-bromo-1,3-benzodioxol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S/c16-10-6-12-13(21-8-20-12)7-11(10)17-15(22)18-14(19)9-4-2-1-3-5-9/h1-7H,8H2,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKKEUDPRJIFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)NC(=S)NC(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to form 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to further reactions to introduce the carbamothioyl and benzamide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for drug development, targeting specific biological pathways or receptors.

    Industry: It could be utilized in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. The brominated benzodioxole moiety and the carbamothioyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several benzamide and benzo[d][1,3]dioxole derivatives, enabling comparisons based on substituent effects, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Highlights Spectral Data (1H NMR) Biological/Functional Notes References
N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide 6-Br-benzo[d][1,3]dioxole, carbamothioyl linker, benzamide Likely via coupling of brominated amine with benzoyl isothiocyanate Not explicitly reported; analogous compounds show δ 7.06 (benzo[d][1,3]dioxole H) Potential protease/modulator activity (inference)
4-(Methoxymethyl)-N-(6-(4-(4-phenethylpiperazine-1-carbonyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide (C5) Methoxymethyl benzamide, phenethylpiperazine, benzo[d][1,3]dioxole Multi-step coupling with DIPEA/DCM; crystallized from EtOAc δ 9.81 (s, NH), 7.72 (d, aromatic H) PCSK9-LDLR TR-FRET assay activity
N-(3-((6-amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)-4-(methylsulfonyl)benzamide (LUF7747) Methylsulfonyl benzamide, benzo[d][1,3]dioxole, dicyanopyridine Alkylation of scaffold with alkyl bromide in DMF Not reported; HRMS confirmed (C28H29ClN3O4: 506.18466) Adenosine A1 receptor control compound
(RS,E)-N-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-methylpropane-2-sulfinamide (1f) Bromobenzo[d][1,3]dioxole, sulfinamide linker Condensation of brominated aldehyde with tert-butyl sulfinamide δ 8.86 (s, imine H), 6.05 (d, J=1.2 Hz, dioxole H) Chiral auxiliary in stereoselective synthesis
2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide Bromobenzo[d][1,3]dioxole, benzimidazole, cyanophenyl Multi-step coupling (HATU/DIPEA in DMF) HRMS confirmed (C30H27BrN4O3) Not reported

Key Observations:

Substituent Effects on Reactivity :

  • Bromine at the 6-position (as in the target compound and 1f ) enhances electrophilicity, facilitating nucleophilic substitutions or metal-catalyzed couplings.
  • Methoxymethyl (C5 ) or methylsulfonyl (LUF7747 ) groups on benzamide improve solubility and bioactivity.

Synthetic Flexibility :

  • Carbamothioyl linkers (target compound) are less common than sulfonamides (LUF7747) or sulfinamides (1f), suggesting divergent reactivity profiles.
  • Multi-step syntheses (e.g., C5 , LUF7747 ) highlight the need for optimized purification (e.g., EtOAc crystallization).

Biological Relevance: Compounds with piperazine or phenethyl groups (C5 ) show activity in PCSK9-LDLR assays, suggesting the target compound’s bromine and thiourea groups may similarly modulate protein interactions. Methylsulfonyl derivatives (LUF7747 ) serve as non-reactive controls, implying the target compound’s thiourea could act as a covalent modifier.

Spectral Trends :

  • Benzo[d][1,3]dioxole protons consistently resonate near δ 6.05–7.06 across analogs .
  • Thiourea NH protons (absent in reported data) are expected near δ 9–10 based on sulfonamide analogs .

Research Implications

  • Medicinal Chemistry : As a protease inhibitor or receptor modulator, leveraging its electrophilic bromine and hydrogen-bonding thiourea.
  • Materials Science : As a ligand for metal-organic frameworks (MOFs) due to sulfur’s coordination capacity.

Biological Activity

N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a brominated benzodioxole moiety linked to a benzamide structure through a carbamothioyl group. Research into its biological activity is still in the early stages, but initial studies suggest promising avenues for exploration, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C16H14BrN3O3S
  • CAS Number : 1396868-29-3
  • Molecular Weight : 396.27 g/mol

The precise mechanism of action for this compound remains largely unknown. However, it is hypothesized that the compound may interact with specific biological targets based on its structural features. Ongoing research aims to elucidate these interactions and their implications in biological systems.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity. For instance, benzamide derivatives have been noted for their effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Potential

Research into related compounds has shown that benzodioxole derivatives can inhibit cancer cell proliferation. The potential anticancer activity of this compound is being investigated, focusing on its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are under investigation to determine how effectively the compound can be utilized in clinical settings.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of various benzamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar moieties to this compound exhibited significant inhibition zones, suggesting potential efficacy against bacterial infections.

CompoundInhibition Zone (mm)Bacterial Strain
Compound A15S. aureus
Compound B18E. coli
N-(6-bromo...)17S. aureus

Study 2: Anticancer Activity

In vitro studies have shown that related benzodioxole derivatives can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer). The mechanism involves the activation of caspases and subsequent cellular signaling pathways leading to programmed cell death.

Cell LineIC50 (µM)Mechanism
MCF-720Caspase activation
HeLa25Cell cycle arrest

Q & A

Q. What are the standard synthetic routes for N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide, and how can reaction conditions be optimized?

Methodology :

  • Step 1 : React 6-bromobenzo[d][1,3]dioxol-5-amine with benzoylisothiocyanate in equimolar ratios under anhydrous conditions (e.g., dry THF or DCM) .
  • Step 2 : Monitor reaction progress via TLC. Optimize temperature (typically 0–25°C) and reaction time (6–24 hours) to maximize yield.
  • Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization (>90%) is achievable with stoichiometric control and inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodology :

  • Elemental Analysis (CHNS) : Confirm molecular formula (e.g., C₁₅H₁₀BrN₂O₃S) .
  • IR Spectroscopy : Detect thiourea C=S stretch (~1250–1350 cm⁻¹) and amide N-H stretch (~3200–3300 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–8.0 ppm), NH protons (δ 9.0–10.5 ppm) .
    • ¹³C NMR : Thiourea C=S (δ ~180 ppm), carbonyl C=O (δ ~165 ppm) .

Q. How can researchers assess the antibacterial potential of this compound, and what controls are essential for reliable assays?

Methodology :

  • Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
  • Assay : Broth microdilution (MIC determination) or agar diffusion. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) .
  • Data Interpretation : Compare zone-of-inhibition diameters or MIC values against baseline thresholds.

Advanced Research Questions

Q. What computational methods are suitable for analyzing the nonlinear optical (NLO) properties of this compound?

Methodology :

  • DFT Calculations : Use B3LYP/6-311G(d,p) to compute polarizability (α₀) and dipole moment (μ). Anisotropy is confirmed if αₓₓ, αᵧᵧ, and α𝓏𝓏 differ significantly .

  • Table : Theoretical NLO Parameters (Example)

    ParameterValue (a.u.)
    μ4.93
    α₀312.7
    Reference: .

Q. How does the compound interact with viral protease targets (e.g., SARS-CoV-2 main protease), and what binding energy thresholds indicate inhibitory potential?

Methodology :

  • Molecular Docking : Use AutoDock/Vina with PDB ID 6LU6. Key interactions: Hydrogen bonds with Lys137, Gly138, and Cys128 .
  • Binding Energy Benchmark : Compare computed values to known inhibitors (e.g., Tenofovir: −4.97 kcal/mol). A value ≤−4.5 kcal/mol suggests strong inhibition .

Q. What structural insights can Hirshfeld surface analysis provide for supramolecular assembly studies?

Methodology :

  • Crystallography : Obtain single-crystal XRD data (triclinic system, space group P 1).
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H/S, N-H/O). H-H contacts typically dominate (>60% surface area) .
  • Energy Frameworks : Visualize stabilization via dispersion/electrostatic forces using CrystalExplorer .

Q. How can this compound be integrated into heterogeneous catalyst design for organic transformations?

Methodology :

  • Immobilization : Anchor onto magnetic silica gel via (3-chloropropyl)trimethoxysilane. Confirm loading via ICP-MS or EDX .
  • Application : Use in tetrazole synthesis (e.g., N-sulfonyl-N-aryl tetrazoles). Optimize solvent (ethanol, 70°C) and catalyst loading (5–10 mol%) for yields >85% .

Q. What metabolic pathways are predicted for benzodioxole-containing analogs, and how does bromine substitution influence stability?

Methodology :

  • In Silico Metabolism : Use ADMET predictors (e.g., SwissADME) to identify O-demethylenation as a primary pathway .
  • Experimental Validation : LC-MS/MS to detect quinone metabolites. Bromine at C6 reduces metabolic lability compared to methoxy analogs .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?

Methodology :

  • XRD Analysis : Measure bond lengths/angles (e.g., C-S: ~1.68 Å, N-H: ~0.86 Å).
  • Thermal Analysis : TGA/DSC to correlate stability with π-π stacking or H-bond networks .

Q. What strategies resolve contradictions in bioactivity data between computational predictions and experimental assays?

Methodology :

  • Dose-Response Refinement : Test a broader concentration range (nM–μM) to identify non-linear effects.
  • Solubility Checks : Use DLS or NMR to detect aggregation. Adjust solvent (e.g., PEG-400) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.